molecular formula C7H14ClNO B2398498 6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride CAS No. 2241139-45-5

6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride

Cat. No.: B2398498
CAS No.: 2241139-45-5
M. Wt: 163.65
InChI Key: HYRWOUSIRDCPCW-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a bicyclic amine derivative, characterized by its unique oxabicyclo structure. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization and recrystallization are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride
  • 6-Oxabicyclo[3.2.1]octan-3-amine;hydrochloride
  • 6-Oxabicyclo[3.2.1]octan-4-amine;hydrochloride

Uniqueness

6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-3-1-2-6(4-7)9-5-7;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRWOUSIRDCPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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